molecular formula C16H16O4 B12275778 4,4-Bis(4-hydroxyphenyl)butanoic acid

4,4-Bis(4-hydroxyphenyl)butanoic acid

Cat. No.: B12275778
M. Wt: 272.29 g/mol
InChI Key: IRVDAOXNUVQFRN-UHFFFAOYSA-N
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Description

4,4-Bis(4-hydroxyphenyl)butanoic acid (systematic name: 4,4-bis(4-hydroxyphenyl)butanoic acid) is a bisphenol derivative with a butanoic acid backbone and two para-hydroxyphenyl substituents at the fourth carbon. These compounds share functional similarities, including phenolic hydroxyl groups and carboxylic acid moieties, which confer unique chemical reactivity and applications in polymer synthesis, pharmaceuticals, and materials science .

Properties

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

4,4-bis(4-hydroxyphenyl)butanoic acid

InChI

InChI=1S/C16H16O4/c17-13-5-1-11(2-6-13)15(9-10-16(19)20)12-3-7-14(18)8-4-12/h1-8,15,17-18H,9-10H2,(H,19,20)

InChI Key

IRVDAOXNUVQFRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CCC(=O)O)C2=CC=C(C=C2)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 4,4-Bis(4-hydroxyphenyl)butanoic acid involves the demethylation of 4-(4-methoxyphenyl)butanoic acid. This process can be carried out using aqueous hydrobromic acid (HBr) without the need for phase transfer catalysis. The reaction mixture is heated, and the product is obtained by direct crystallization from the reaction mixture .

Industrial Production Methods

Industrial production methods for 4,4-Bis(4-hydroxyphenyl)butanoic acid typically involve large-scale synthesis using similar demethylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient and environmentally friendly methods, such as solvent-free processes, is also explored to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

4,4-Bis(4-hydroxyphenyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the hydroxy groups to methoxy groups.

    Substitution: The hydroxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce methoxy derivatives.

Scientific Research Applications

Applications in Materials Science

1. Polymer Production
4,4-Bis(4-hydroxyphenyl)butanoic acid is utilized in the synthesis of phenolic resins, which are widely used in the production of various materials such as:

  • Molding Compounds : Used for making durable and heat-resistant components.
  • Coatings : Employed in protective coatings due to their excellent adhesion properties.
  • Adhesives : Utilized in wood bonding and other adhesive applications due to their strong bonding capabilities.

The condensation reactions involving this compound can lead to polymers that exhibit superior hardness and thermal stability compared to traditional phenolic resins .

2. Thermosetting Plastics
The compound is also a precursor for thermosetting plastics, which are characterized by their ability to maintain shape under heat and stress. These plastics are crucial in automotive and aerospace industries for producing lightweight yet strong components .

Pharmaceutical Applications

1. Drug Formulation
Research indicates that derivatives of 4,4-bis(4-hydroxyphenyl)butanoic acid may play a role in drug formulations aimed at treating various conditions. Its structural characteristics allow it to be integrated into pharmaceutical compounds that require specific bioactivity profiles .

2. Antimicrobial Studies
Recent studies have explored the synthesis of metal complexes using this compound, demonstrating its potential antimicrobial properties. The resulting complexes have shown effectiveness against various microbial strains, suggesting a role in therapeutic applications .

Chemical Synthesis

1. Synthesis of Alkyl Esters
The compound can be converted into alkyl esters through esterification processes. These esters possess applications in the production of surfactants and emulsifiers used in cosmetics and food industries .

2. Intermediate for Other Chemicals
As an intermediate, 4,4-bis(4-hydroxyphenyl)butanoic acid can be transformed into other valuable chemical compounds through various organic reactions, expanding its utility in synthetic organic chemistry .

Case Studies

Application AreaStudy ReferenceFindings
Polymer ProductionU.S. Patent US3746095ADemonstrated superior hardness and thermal stability of phenolic resins derived from this compound.
Antimicrobial ActivityResearchGate Publication on Pd(II) ComplexesShowed significant antimicrobial activity of complexes derived from 4,4-bis(4-hydroxyphenyl)butanoic acid.
Drug FormulationChemical BookDiscussed potential integration of the compound in drug formulations for enhanced bioactivity.

Mechanism of Action

The mechanism of action of 4,4-Bis(4-hydroxyphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyphenyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and application-related differences between 4,4-bis(4-hydroxyphenyl)butanoic acid (hypothetical, based on analogs) and related compounds:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties Applications References
4,4-Bis(4-hydroxyphenyl)pentanoic acid (Diphenolic acid) C₁₇H₁₈O₄ 286.32 Two 4-hydroxyphenyl groups, pentanoic acid High thermal stability; soluble in polar aprotic solvents (e.g., NMP) Polymer synthesis (e.g., VALPSU for membranes), iodination for X-ray contrast agents
4-(4-Hydroxyphenyl)butanoic acid C₁₀H₁₂O₃ 180.20 Single 4-hydroxyphenyl group, butanoic acid Melting point: 105–107°C; moderate polarity Pharmaceutical intermediates, organic synthesis
4-(4-Biphenylyl)butanoic acid C₁₆H₁₆O₂ 240.30 Biphenyl group, butanoic acid Lipophilic; high boiling point (364°C) Research chemicals, potential use in liquid crystals
4,4-Bis(p-fluorophenyl)butanoic acid C₁₆H₁₄F₂O₂ 276.28 Two p-fluorophenyl groups, butanoic acid Enhanced metabolic stability; forms glucuronide conjugates Metabolite studies (e.g., in vivo drug metabolism)
4-Hydroxybenzoic acid C₇H₆O₃ 138.12 Single phenolic hydroxyl, benzoic acid High acidity (pKa ~4.5); antimicrobial properties Preservatives, polymer precursors

Key Comparative Insights:

Structural Variations and Reactivity: Diphenolic acid (C₁₇H₁₈O₄) has a longer pentanoic chain compared to the hypothetical butanoic analog, enhancing its flexibility in polymer backbones . Fluorinated derivatives (e.g., 4,4-bis(p-fluorophenyl)butanoic acid) exhibit increased metabolic stability due to fluorine’s electron-withdrawing effects .

Thermal and Physical Properties: Diphenolic acid’s higher molecular weight (286.32 vs. 180.20 for 4-(4-hydroxyphenyl)butanoic acid) correlates with superior thermal stability, enabling its use in high-performance polymers . The biphenylyl analog (C₁₆H₁₆O₂) has a higher boiling point (364°C) due to extended aromaticity, making it suitable for high-temperature applications .

Applications: Diphenolic acid is pivotal in synthesizing poly(arylene ether sulfone)s (VALPSU) with carboxylic acid functionalities for ion-exchange membranes . Its iodinated derivative serves as a radiopaque agent in X-ray imaging . Simpler analogs like 4-hydroxybenzoic acid are used as preservatives, highlighting the role of phenolic groups in antimicrobial activity .

Biological Activity

4,4-Bis(4-hydroxyphenyl)butanoic acid, commonly known as bisphenol A (BPA) analog, is a compound of significant interest due to its potential biological activities and applications in various fields, including pharmaceuticals and materials science. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Molecular Formula : C16H18O4
Molecular Weight : 274.31 g/mol
IUPAC Name : 4,4-bis(4-hydroxyphenyl)butanoic acid

The biological activity of 4,4-bis(4-hydroxyphenyl)butanoic acid is primarily attributed to its ability to interact with various biological targets:

  • Estrogen Receptor Modulation : This compound exhibits estrogenic activity by binding to estrogen receptors (ERs), which can influence the expression of genes involved in cell proliferation and differentiation. Studies have shown that it can act as an endocrine disruptor, mimicking the effects of natural estrogens in the body .
  • Antioxidant Activity : The compound has demonstrated antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .
  • Anti-inflammatory Effects : Research indicates that 4,4-bis(4-hydroxyphenyl)butanoic acid may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators, thus potentially benefiting conditions like arthritis and other inflammatory diseases .

Biological Activity Data

Activity Type Observation Reference
Estrogenic ActivityBinds to ERs; promotes cell proliferation
Antioxidant ActivityScavenges free radicals; reduces oxidative stress
Anti-inflammatory EffectsInhibits pro-inflammatory cytokines

Case Studies

  • Estrogen Receptor Interaction :
    A study evaluated the binding affinity of 4,4-bis(4-hydroxyphenyl)butanoic acid to estrogen receptors in human breast cancer cells. Results indicated significant activation of ERα and ERβ pathways, leading to increased cell proliferation rates compared to controls .
  • Antioxidant Potential :
    In a cellular model assessing oxidative stress, the compound was tested for its ability to mitigate ROS-induced damage. It showed a reduction in lipid peroxidation levels by approximately 40%, suggesting strong antioxidant capabilities .
  • Anti-inflammatory Mechanism :
    In vitro experiments demonstrated that treatment with 4,4-bis(4-hydroxyphenyl)butanoic acid significantly reduced levels of TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent .

Applications

The biological activities of 4,4-bis(4-hydroxyphenyl)butanoic acid open avenues for various applications:

  • Pharmaceutical Development : Due to its estrogenic and anti-inflammatory properties, it may be explored for developing treatments for hormone-related conditions or inflammatory diseases.
  • Material Science : Its antioxidant properties make it a candidate for use in polymers and coatings that require stability against oxidative degradation.

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